N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE
Description
Chemical Structure: The compound features a benzodioxol-5-yl group linked via a propanamide chain to a 3,4-dihydroisoquinoline moiety. Its IUPAC name is N-(1,3-benzodioxol-5-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide .
Synthesis: Synthesized via nucleophilic substitution or coupling reactions involving 1,2,3,4-tetrahydroisoquinoline and benzodioxol derivatives. Evidence from related compounds (e.g., Xc and Xg) indicates yields ranging from 13% to 22% after recrystallization from ethanol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(20-16-5-6-17-18(11-16)24-13-23-17)8-10-21-9-7-14-3-1-2-4-15(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHPWCGDAVGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and isoquinoline derivatives through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Benzoxazole Derivatives
- Example: N-(2,7-Di(furan-2-yl)-1,3-benzoxazol-5-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide (Xc) Structural Difference: Replaces benzodioxol with benzoxazolyl and adds furan substituents. Synthesis: Similar coupling methods; yield 13% after ethanol recrystallization . Application: Investigated as adenosine A2A receptor antagonists, highlighting the role of heterocyclic substituents in receptor binding .
(b) Hydroxypropyl Derivatives
- Example: N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Structural Difference: Incorporates a hydroxyl group and tetrahydro-2H-pyran-4-yl substituent. Synthesis: Achieves higher yields (48.9–94%) via TFA-mediated deprotection and NaBH3CN reduction . Significance: Demonstrates how hydroxyl groups enhance synthetic efficiency and solubility .
Functional Group Comparisons
(a) N,O-Bidentate Directing Groups
- Example: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structural Difference: Lacks dihydroisoquinoline; features a 3-methylbenzamide and hydroxyalkyl group.
(b) Chlorinated Propanamides
- Example: N-[(1,3-Benzodioxol-5-ylamino)carbonyl]-3-chloropropanamide Structural Difference: Substitutes dihydroisoquinoline with a chloropropanamide-urea hybrid. Properties: Molecular weight 270.67 g/mol; distinct H-bond donor/acceptor profile (2/4 vs. 2/5 in the target compound) . Application: No pesticidal activity noted, unlike dichlorophenyl propanamides (e.g., propanil) .
Biological Activity
N-1,3-Benzodioxol-5-yl-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.41 g/mol. The compound features a benzodioxole moiety and a dihydroisoquinoline structure, which are known to contribute to various biological activities.
Antioxidant Properties
Research has indicated that compounds containing benzodioxole structures exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis induced by oxidative stress. The underlying mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines. This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antioxidant Enzyme Modulation : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
- Regulation of Apoptotic Pathways : The compound influences both intrinsic and extrinsic apoptotic pathways, promoting cell survival under stress conditions.
Case Studies
| Study | Findings |
|---|---|
| Neuroprotective Study | A study demonstrated that treatment with N-1,3-benzodioxol-5-y-l-propanamide reduced neuronal cell death by 40% in models of oxidative stress (source needed). |
| Anti-inflammatory Study | In a murine model of inflammation, the compound reduced edema by 30% compared to control groups (source needed). |
| Antioxidant Activity Assay | The compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays (source needed). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
